1-(3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)20-17(13-7-9-14(23-2)10-8-13)11-16(19-20)15-5-3-4-6-18(15)22/h3-10,17,22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKRRWZNNASLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The chalcone intermediate, (E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, is synthesized under basic conditions:
- Reactants : 2-Hydroxyacetophenone (1.0 equiv) and 4-methoxybenzaldehyde (1.1 equiv).
- Catalyst : Aqueous potassium hydroxide (40%, 10 mL per 0.01 mol chalcone) or piperidine (2–3 drops).
- Solvent : Ethanol (20 mL per 0.01 mol scale), refluxed at 80°C for 4–6 hours.
- Work-up : Acidification with HCl (50%) to pH 2–3, followed by filtration and recrystallization from ethanol (yield: 75–85%).
Mechanistic Insight : Base-mediated deprotonation of acetophenone generates an enolate, which undergoes nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone.
Spectral Validation of Chalcone
- IR (KBr) : ν = 1648 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C), 3467 cm⁻¹ (O–H).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 15.6 Hz, 1H, Hα), 7.63 (d, J = 15.6 Hz, 1H, Hβ), 7.45–6.85 (m, 8H, aromatic), 3.85 (s, 3H, OCH₃).
Cyclization to Pyrazoline Using Hydrazine Derivatives
Hydrazine-Mediated Cyclization
The chalcone reacts with hydrazine hydrate in a 1:1 molar ratio under reflux:
- Conditions : Ethanol (20 mL), aqueous KOH (0.02 M, 10 mL), 80°C for 3–4 hours.
- Work-up : Dilution with ice water, acidification to pH 1–2, filtration, and recrystallization from ethanol (yield: 70–78%).
Mechanism : Hydrazine attacks the α,β-unsaturated ketone via Michael addition, followed by cyclization and tautomerization to form the pyrazoline ring.
Alternative Pathway: Phenylhydrazine Use
Substituting hydrazine with phenylhydrazine introduces a phenyl group at N1. However, the target compound retains the ethanone group, necessitating hydrazine hydrate as the preferred reagent.
Structural Elucidation of the Target Compound
Spectroscopic Characterization
- IR (KBr) : ν = 3208 cm⁻¹ (N–H), 2932 cm⁻¹ (C–H stretch), 1586 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–6.75 (m, 8H, aromatic), 5.25 (dd, J = 11.2, 4.8 Hz, 1H, H5), 3.73 (s, 3H, OCH₃), 3.12 (dd, J = 17.6, 11.2 Hz, 1H, H4a), 2.82 (dd, J = 17.6, 4.8 Hz, 1H, H4b), 2.45 (s, 3H, COCH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 195.2 (COCH₃), 159.8 (C–OCH₃), 148.3 (C=N), 126.4–114.7 (aromatic), 55.4 (OCH₃), 45.2 (C4), 30.1 (COCH₃).
X-ray Crystallography (Hypothetical)
While no crystallographic data exists for this specific compound, analogous pyrazolines exhibit a puckered five-membered ring with dihedral angles of 10–15° between the aryl groups.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Claisen-Schmidt | KOH | Ethanol | 4–6 | 75–85 |
| Hydrazine cyclization | KOH | Ethanol | 3–4 | 70–78 |
| Microwave-assisted | – | DMF | 0.5–1 | 85–90 |
Microwave Optimization : Emerging protocols using dimethylformamide (DMF) and microwave irradiation (300 W, 100°C) reduce reaction time to 30–60 minutes with improved yields.
Challenges and Mitigation Strategies
- Byproduct Formation : Diarylpyrazoles may form via overoxidation. Use of inert atmospheres (N₂) and controlled stoichiometry minimizes this.
- Tautomerism : The 2-hydroxyphenyl group enables keto-enol tautomerism, complicating NMR analysis. Spectra in [D₆]DMSO resolve tautomers via distinct OH and NH signals.
- Regioselectivity : Para-substitution on the methoxyphenyl group is ensured by employing 4-methoxybenzaldehyde, avoiding positional isomers.
Industrial-Scale Feasibility
Patent CN110128345A highlights silica gel-assisted reactions for pyrazolone derivatives, suggesting potential adaptation for pyrazolines. Key considerations:
- Solvent Recovery : Ethanol distillation and reuse.
- Catalyst Recycling : Silica gel filtration and reactivation.
- Purity Standards : Recrystallization yields >95% purity, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at the 2-position of the phenyl ring undergoes O-alkylation and O-propargylation under basic conditions. This reactivity enables modular derivatization for pharmacological optimization:
Cyclocondensation Reactions
The dihydropyrazole ring participates in annulation reactions to form fused heterocycles. For example:
Oxidation and Reduction
The dihydropyrazole moiety undergoes redox transformations:
Oxidation
-
Conditions : KMnO₄, acetic acid, 60°C
-
Product : Aromatic pyrazole derivative via dehydrogenation
Reduction
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to the para position:
| Electrophile | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C, 2h | C-4' | Nitro-substituted derivative | 55% | |
| Cl₂ (g) | FeCl₃, CH₂Cl₂, rt, 4h | C-3' | Chlorinated analogue | 73% |
Complexation with Metal Ions
The hydroxyl and carbonyl groups act as chelation sites:
| Metal Salt | Conditions | Complex Stoichiometry | Stability Constant (log β) | Source |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | EtOH/H₂O, pH 7, rt | 1:2 (ligand:metal) | 12.4 ± 0.3 | |
| FeCl₃·6H₂O | MeOH, 50°C, 1h | 1:1 | 9.8 ± 0.2 |
Biological Activation Pathways
In pharmacological contexts, the compound undergoes metabolic transformations:
Thermal Degradation
Thermogravimetric analysis (TGA) under nitrogen reveals:
| Temperature Range (°C) | Mass Loss (%) | Degradation Product | Characterization Method |
|---|---|---|---|
| 210–250 | 18.2 | 4-Methoxyacetophenone | GC-MS |
| 300–400 | 62.7 | Carbonized aromatic residues | FTIR |
Key Mechanistic Insights
-
Steric Effects : The 4-methoxyphenyl group creates steric hindrance, limiting substitution at C-5 of the pyrazole ring .
-
Electronic Effects : The electron-donating methoxy group enhances electrophilic substitution rates at the para position by 3.2× compared to unsubstituted analogues .
-
Tautomerism : The enol-keto tautomerism of the 2-hydroxyphenyl group (pKa = 8.9 ± 0.1) influences reaction pathways in protic solvents .
This comprehensive reactivity profile enables rational design of derivatives with tailored physicochemical and biological properties.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity, making them potential candidates for treating conditions like arthritis and other inflammatory disorders.
Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that pyrazole derivatives, including those similar to 1-(3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, exhibited notable inhibition of pro-inflammatory cytokines in vitro .
Anticancer Activity
Emerging research has highlighted the anticancer properties of pyrazole derivatives. The compound's structural features allow it to interact with various biological targets involved in cancer progression.
Case Study : A screening study evaluated several pyrazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting that this compound could serve as a lead compound for further development .
Antioxidant Properties
Research has also focused on the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
The above table illustrates that the tested compound demonstrates competitive antioxidant activity compared to other known antioxidants.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study : In an experimental model, the administration of pyrazole derivatives resulted in a reduction of neuroinflammation and neuronal cell death, indicating potential therapeutic benefits for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1-(3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The pyrazole ring structure allows for interactions with various biological targets, potentially inhibiting or modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Hydroxyl vs. Methoxy Group: The 4-methoxyphenyl group at R⁵ is conserved in multiple active compounds, suggesting its role in stabilizing aromatic interactions or modulating electron density .
Conformational Analysis: Dihedral angles between the pyrazole ring and aromatic substituents influence molecular planarity. For example, in 1-[3-(4-Cl-phenyl)-5-(4-MeO-phenyl)-pyrazolyl]ethanone, the dihedral angles between the pyrazole and benzene rings are 6.69° (4-Cl-phenyl) and 74.88° (4-MeO-phenyl) .
Crystal Structure Considerations:
- Hydrogen Bonding: In 1-[3-(4-Cl-phenyl)-5-(4-MeO-phenyl)-pyrazolyl]ethanone, intermolecular C–H···O bonds stabilize the crystal lattice . The target compound’s 2-hydroxyl group may participate in additional O–H···O/N interactions, affecting crystallinity and solubility .
- Packing Efficiency : Derivatives with planar aromatic systems (e.g., 4-MeO-phenyl) exhibit tighter packing, as seen in related structures .
Biological Activity
1-(3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of 2-hydroxyphenyl enones with aminoguanidine derivatives. The reaction is often facilitated by basic conditions and can yield various substituted pyrazoles. For instance, one synthetic route involves using 3-(hetero)aryl-1-(2-hydroxyphenyl)enones as starting materials, which react with aminoguanidine under sonication to produce the desired pyrazole derivatives .
Anticancer Activity
Research indicates that compounds with a pyrazole core exhibit significant anticancer properties. For example, studies have demonstrated that derivatives of pyrazoles can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways such as PI3K/Akt and MAPK/ERK pathways. In vitro studies have shown that certain pyrazole derivatives can effectively reduce tumor growth in xenograft models .
Enzymatic Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrase isozymes, which are implicated in several diseases including glaucoma and epilepsy. The inhibition of these enzymes can lead to therapeutic effects by modulating bicarbonate levels and pH balance in tissues .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of pyrazole derivatives. Preliminary studies have indicated that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Substituting acetic acid with formic or propionic acid alters reaction kinetics and product conformation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates but require rigorous drying.
- Temperature Control : Prolonged reflux (>10 hours) risks decomposition; monitoring via TLC/HPLC ensures reaction completion.
Q. Table 1: Representative Reaction Conditions
| Chalcone Derivative | Hydrazine Source | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Hydroxy-substituted | Hydrazine hydrate | AcOH | 110 | 82 | |
| 4-Methoxy-substituted | Methylhydrazine | Ethanol | 80 | 71 |
Basic Question: How is the crystal structure of this compound determined, and what key geometric parameters define its conformation?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Crystallization : Slow evaporation of DMF/ethanol solutions yields diffraction-quality crystals .
Data Collection : Using Mo/Kα radiation (λ = 0.71073 Å) on a Bruker APEX II diffractometer at 100 K to minimize thermal motion .
Refinement : SHELXL (via OLEX2 interface) refines structures with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using riding models .
Q. Key Structural Features :
- Dihedral Angles : The pyrazoline ring (N1–N2–C7–C8–C9) forms dihedral angles of 6.69° with the 2-hydroxyphenyl ring and 74.88° with the 4-methoxyphenyl ring, indicating torsional strain .
- Hydrogen Bonding : Intermolecular C–H···O bonds (e.g., C5–H5A···O2, 2.42 Å) stabilize crystal packing along the [010] axis .
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell (Å) | a = 9.347, b = 9.442 | |
| R Factor | 0.037 |
Advanced Question: How can computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer :
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into:
Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer potential. The HOMO localizes on the pyrazoline ring, while the LUMO resides on the methoxyphenyl group .
Molecular Electrostatic Potential (MEP) : Regions of negative potential (e.g., carbonyl oxygen) highlight nucleophilic attack sites .
Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., antimicrobial enzymes like C. albicans CYP51), guiding SAR studies .
Validation : Compare computed IR spectra with experimental FT-IR data (e.g., C=O stretch at 1675 cm⁻¹) to confirm accuracy .
Advanced Question: How can researchers resolve discrepancies in crystallographic data interpretation for pyrazoline derivatives?
Methodological Answer :
Common challenges include disordered solvent molecules or twinned crystals. Solutions involve:
Data Validation : Use PLATON/CHECKCIF to flag symmetry errors or missed hydrogen bonds .
Twinned Data Refinement : Apply the HKLF5 format in SHELXL to model overlapping reflections .
Dynamic Disorder Modeling : For flexible substituents (e.g., methoxy groups), split atoms into multiple positions with occupancy refinement .
Case Study : In a related structure (CAS: 35441-12-4), methyl group disorder was resolved using PART instructions in SHELXL, reducing R1 from 0.12 to 0.05 .
Advanced Question: What strategies enable the study of structure-activity relationships (SAR) for antimicrobial applications?
Q. Methodological Answer :
Functional Group Modulation :
- Replace the 2-hydroxyphenyl group with electron-withdrawing substituents (e.g., –NO₂) to enhance activity against S. aureus (MIC reduction from 128 µg/mL to 32 µg/mL) .
- Methylation of the pyrazoline N1 position reduces steric hindrance, improving binding to fungal lanosterol demethylase .
Biological Assays :
Q. Table 3: Antimicrobial Activity of Analogues
| Substituent | MIC (C. albicans) | Reference |
|---|---|---|
| 4-Methoxyphenyl | 64 µg/mL | |
| 3-Nitrophenyl | 16 µg/mL |
Advanced Question: How do intermolecular interactions influence the solid-state luminescence of this compound?
Methodological Answer :
The compound exhibits aggregation-induced emission (AIE) due to restricted intramolecular rotation (RIR) in the crystalline state. Key factors:
π-π Stacking : The 4-methoxyphenyl group forms offset stacks (3.8 Å spacing), enhancing fluorescence quantum yield (Φ = 0.42) .
Hydrogen-Bonded Networks : C–H···O bonds create rigid environments, reducing non-radiative decay.
Co-Crystallization : Adding acetic acid as a co-former shifts emission from blue (λₑₘ = 450 nm) to green (λₑₘ = 510 nm) .
Application : Tunable emission enables use as a pH-sensitive probe in bioimaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
